

3,4-Dibromo-1H-pyrazole: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 3,4-Dibromo-1H-pyrazole

Cat. No.: B1585270

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Introduction

3,4-Dibromo-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile and highly valuable building block in modern organic synthesis. The pyrazole core is a privileged scaffold, frequently found in molecules exhibiting a wide range of biological activities, from pharmaceuticals to agrochemicals. The presence of two bromine atoms on the pyrazole ring imparts specific reactivity, making it an ideal intermediate for constructing complex molecular architectures through various cross-coupling methodologies. This guide provides an in-depth overview of its properties, synthesis considerations, reactivity, and practical applications for researchers and professionals in drug development and materials science.

Physicochemical and Structural Properties

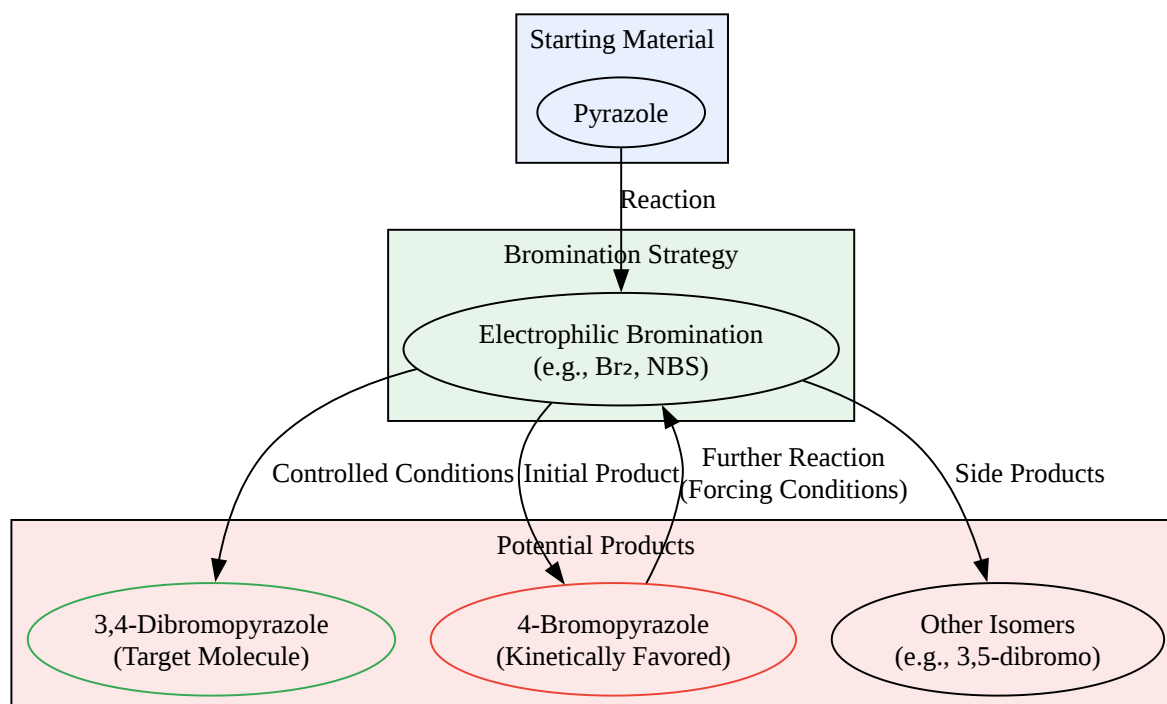
The fundamental properties of **3,4-Dibromo-1H-pyrazole** are summarized below. These identifiers and computed properties are critical for reaction planning, analytical characterization, and safety assessments.

Property	Value	Source(s)
CAS Number	5932-18-3	[1]
Molecular Formula	C ₃ H ₂ Br ₂ N ₂	[1]
Molecular Weight	225.87 g/mol	[1]
IUPAC Name	3,4-Dibromo-1H-pyrazole	
Synonyms	4,5-dibromo-1H-pyrazole	[1]
Topological Polar Surface Area (TPSA)	28.7 Å ²	[1]
logP (Computed)	1.9	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]

Synthesis and Regioselectivity Considerations

The synthesis of specifically substituted bromopyrazoles requires careful consideration of regioselectivity. For an unsubstituted 1H-pyrazole, electrophilic substitution, such as bromination, preferentially occurs at the C4 position due to the electronic nature of the ring. Achieving a 3,4-dibromo substitution pattern often necessitates a multi-step approach or the use of a precursor where the desired substitution is directed by existing functional groups.

One common strategy involves the bromination of a pyrazole that is already substituted at a position that directs the incoming bromine atoms. Alternatively, a C4-brominated pyrazole can be subjected to further bromination under more forcing conditions. The use of different brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine, in various solvent systems can also influence the regiochemical outcome.[\[2\]](#)[\[3\]](#)



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Chemical Reactivity and Synthetic Applications

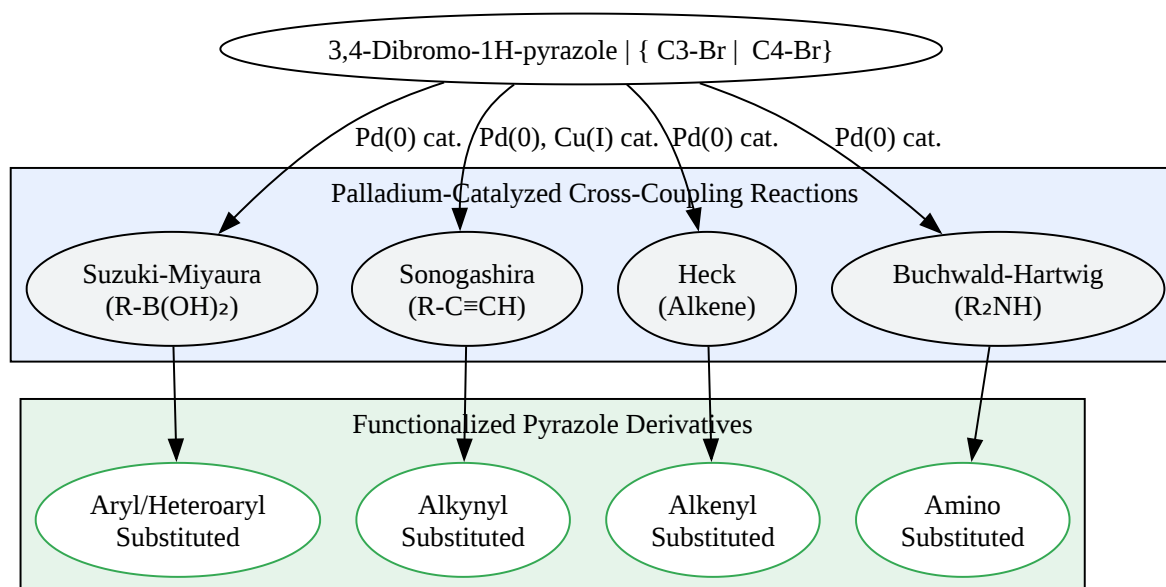
The primary utility of **3,4-Dibromo-1H-pyrazole** in synthetic chemistry stems from the reactivity of its two carbon-bromine bonds. These positions serve as versatile handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C4 positions can potentially allow for selective, sequential functionalization under carefully controlled conditions.

Key applications include:

- Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters to introduce aryl or heteroaryl substituents.

- Sonogashira Coupling: Creation of C-C triple bonds by coupling with terminal alkynes, a crucial transformation for synthesizing conjugated systems and rigid molecular linkers.
- Heck Coupling: Reaction with alkenes to form new C-C double bonds.
- Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

These reactions enable chemists to rapidly assemble libraries of complex pyrazole derivatives for screening in drug discovery and for the development of novel organic materials.[2] The pyrazole core itself is a key pharmacophore, and its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and antidepressants.[4]



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Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura reaction to functionalize one of the bromine atoms on the pyrazole core.

Objective: To synthesize a 3-bromo-4-aryl-1H-pyrazole derivative.

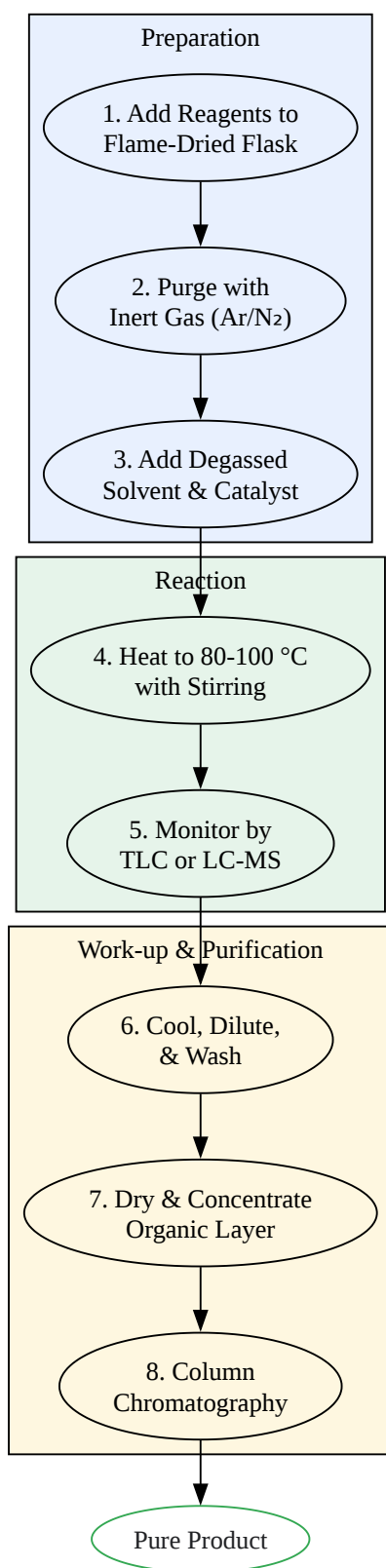
Materials:

- **3,4-Dibromo-1H-pyrazole**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Dioxane/Water or DME/Water)
- Inert gas (Argon or Nitrogen)

Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3,4-Dibromo-1H-pyrazole** (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add the degassed solvent system via syringe. Allow the mixture to stir for 5 minutes. Finally, add the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.



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Safety and Handling

3,4-Dibromo-1H-pyrazole is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

- Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Handling: Avoid direct contact with the substance. Avoid formation and inhalation of dust.
- Storage: Store in a cool, well-ventilated area in a tightly closed container.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3,4-Dibromo-1H-pyrazole is a key heterocyclic intermediate whose value lies in the synthetic versatility afforded by its two bromine substituents. Its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions allows for the efficient and targeted synthesis of complex, functionalized pyrazole derivatives. This makes it an indispensable tool for researchers in medicinal chemistry and materials science who are focused on developing novel molecules with tailored biological or physical properties. Proper understanding of its reactivity and adherence to safety protocols are paramount for its successful application in the laboratory.

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References

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